molecular formula C8H15N3O B2638110 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1343369-80-1

2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B2638110
CAS No.: 1343369-80-1
M. Wt: 169.228
InChI Key: GGDVDNVYCFPQLS-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine (CAS: 1343369-80-1) consists of a pyrazole ring substituted at the N1-position with a 2-methoxyethyl group and at the C4-position with an ethanamine chain. Its molecular formula is C₈H₁₅N₃O, with a molecular weight of 169.23 g/mol .

Properties

IUPAC Name

2-[1-(2-methoxyethyl)pyrazol-4-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-12-5-4-11-7-8(2-3-9)6-10-11/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDVDNVYCFPQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Table 1: Substituent Effects on Pyrazole Derivatives
Compound Name Substituent on Pyrazole N1 Position of Ethanamine CAS Number Molecular Weight Key Properties
2-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine 2-Methoxyethyl C4 1343369-80-1 169.23 High solubility, used in kinase inhibitors
2-(1H-Pyrazol-4-yl)ethan-1-amine None (unsubstituted) C4 N/A 111.14 Lower solubility; forms oxalate salts (mp 173°C)
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine Isopropyl C4 1007459-53-1 153.23 Lipophilic; liquid at room temperature
2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine Methyl C4 1247433-19-7 155.20 Moderate solubility; potential CNS activity

Key Observations :

  • The 2-methoxyethyl group in the target compound improves water solubility compared to methyl or isopropyl substituents, which are more lipophilic .
  • Unsubstituted pyrazole derivatives (e.g., 2-(1H-pyrazol-4-yl)ethan-1-amine) form stable crystalline salts, but their lack of N1-substituents limits bioavailability .

Positional Isomerism and Chain Modifications

Table 2: Positional and Chain Variations
Compound Name Pyrazole Substituent Position Amine Chain Structure Biological Relevance
This compound C4 Primary amine (C2 chain) Kinase inhibitor intermediates
2-(1H-Pyrazol-3-yl)ethan-1-amine C3 Primary amine (C2 chain) Carbonate anhydrase activators
[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C4 Tertiary amine (branched) Receptor modulation

Key Observations :

  • C4-substituted pyrazoles (e.g., target compound) are more common in kinase inhibitor design due to optimal spatial alignment with ATP-binding pockets .
  • C3-substituted analogs (e.g., 2-(1H-pyrazol-3-yl)ethan-1-amine) show divergent biological activities, such as activating carbonic anhydrase .

Physicochemical Properties

Table 3: Physical and Chemical Properties
Compound Name Melting Point (°C) Solubility Stability
This compound Not reported High (polar solvents) Stable under refrigeration
2-(1H-Pyrazol-4-yl)ethan-1-amine (oxalate salt) 173 Moderate (aqueous) Hygroscopic
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine Liquid Low (organic solvents) Air-sensitive

Key Observations :

  • The methoxyethyl group reduces crystallinity, making the target compound more amenable to formulation in liquid dosage forms .
  • Salt formation (e.g., oxalate) in unsubstituted analogs improves handling but introduces hygroscopicity .

Biological Activity

Overview

2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine, with the molecular formula C8H15N3OC_8H_{15}N_3O, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyrazole ring, which is known for its diverse pharmacological properties.

The synthesis of this compound typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole with ethylene diamine, often in the presence of solvents like ethanol or methanol and may require catalysts to enhance yield and efficiency. The final product can be purified through crystallization or chromatography methods.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity and specificity towards these targets can lead to modulation of biological pathways, potentially resulting in therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Anticancer Potential : There is emerging evidence that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound's specific action on cancer cells is under investigation, with initial results indicating promising efficacy .

In Vivo Studies

In a study exploring the pharmacodynamics of pyrazole derivatives, this compound was evaluated for its effects on secondary hyperparathyroidism. The results demonstrated significant modulation of calcium-sensing receptor activity, suggesting its potential use in managing parathyroid-related disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the methoxyethyl group in enhancing the compound's bioavailability and activity. Variations in substitution patterns on the pyrazole ring have been correlated with changes in biological activity, emphasizing the need for further exploration in drug design .

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
1-(2-methoxyethyl)-1H-pyrazoleC7H10N2OModerate anti-inflammatory
2-(2-methoxyethyl)-1H-pyrazoleC8H12N2OAnticancer properties
2-[1-(2-methoxyethyl)-pyrazol-4-yl]ethanamineC8H15N3OAnti-inflammatory, anticancer potential

This table illustrates how variations in chemical structure can lead to differing biological activities among pyrazole derivatives.

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